Bienvenue dans la boutique en ligne BenchChem!

Circulin-B

Antimicrobial peptides Cyclotide Broad‑spectrum antibacterial

Circulin-B is a 31‑residue cyclic peptide belonging to the bracelet subfamily of the cyclotide family, originally isolated from the tropical plant Chassalia parviflora. Its hallmark structural features—a head‑to‑tail cyclized backbone and three disulfide bonds forming a cystine knot—confer exceptional resistance to thermal, chemical and enzymatic degradation.

Molecular Formula
Molecular Weight
Cat. No. B1577481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirculin-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Circulin-B for Research Procurement: A Macrocyclic Cyclotide with Validated Dual Antibacterial and Anti-HIV Activity


Circulin-B is a 31‑residue cyclic peptide belonging to the bracelet subfamily of the cyclotide family, originally isolated from the tropical plant Chassalia parviflora. Its hallmark structural features—a head‑to‑tail cyclized backbone and three disulfide bonds forming a cystine knot—confer exceptional resistance to thermal, chemical and enzymatic degradation . Circulin-B was discovered through anti‑HIV bioassay‑guided fractionation and is one of the few cyclotides that simultaneously displays potent antibacterial activity against both Gram‑positive and Gram‑negative bacteria as well as anti‑HIV activity in cell‑based assays .

Why Circulin-B Cannot Be Replaced by Other Cyclotides in Antibacterial or Antiviral Research


Despite sharing the cyclic cystine‑knot scaffold, individual cyclotides exhibit profoundly different biological activity spectra that are dictated by subtle variations in surface charge distribution, hydrophobic patch size, and residue composition. A direct experimental comparison demonstrated that Circulin A and Kalata B1 are essentially restricted to Gram‑positive bacteria, whereas Circulin‑B shows potent activity against Gram‑negative organisms such as Escherichia coli . These functional differences cannot be predicted from sequence similarity alone, making inter‑cyclotide substitution scientifically invalid without explicit comparative data. The same principle applies to anti‑HIV activity, where only a subset of cyclotides display meaningful antiviral potency.

Circulin-B: Quantitative Head‑to‑Head Evidence for Differentiated Procurement Decisions


Circulin‑B vs. Circulin A and Kalata B1: Broad‑Spectrum Antibacterial Activity Versus Gram‑Positive‑Restricted Action

In a direct head‑to‑head study, Circulin‑B inhibited both Gram‑positive and Gram‑negative bacteria, whereas the closely related Circulin A and Kalata B1 were active only against Gram‑positive S. aureus . Quantitative MIC data from the DRAMP database confirm this differential spectrum .

Antimicrobial peptides Cyclotide Broad‑spectrum antibacterial

Circulin‑B vs. Cyclopsychotride A: 3.8‑Fold Higher Potency Against Escherichia coli

Among broad‑spectrum cyclotides, Circulin‑B demonstrates significantly greater potency against E. coli than Cyclopsychotride A. In comparable low‑salt broth microdilution assays, Circulin‑B achieved an MIC of 0.41 µM, while Cyclopsychotride A required 1.55 µM to inhibit the same species .

E. coli Cyclotide MIC comparison

Circulin‑B vs. Circulin A: Computational Head‑to‑Head Evidence of Superior Structural Stability

A dedicated computational comparison of Circulin A (PDB 1BH4) and Circulin B (PDB 2ERI) demonstrated that stability parameters systematically favor Circulin B. Key metrics include lower root‑mean‑square fluctuation (RMSF 0.08 Å), lower radius of gyration (8.96 Å), a higher number of intra‑molecular interactions (61), and a more favorable membrane‑associated free energy (ΔG = −4.10 kcal/mol) .

Peptide stability Computational modeling Drug scaffold

Circulin‑B vs. Kalata B1: Unique Combination of Broad‑Spectrum Antibacterial and Anti‑HIV Activity

Circulin‑B and Kalata B1 both inhibit HIV‑1, but Circulin‑B uniquely couples antiviral activity with broad‑spectrum antibacterial action. Circulin‑B shows anti‑HIV EC50 40–260 nM with a cytotoxicity IC50 of 500 nM (therapeutic index ~2–12) , while Kalata B1 exhibits anti‑HIV EC50 140 nM and IC50 3500 nM (therapeutic index ~25) but its antibacterial activity is restricted to Gram‑positive organisms .

Anti‑HIV Dual‑activity peptides Therapeutic index

Circulin‑B: Evidence‑Backed Application Scenarios for Scientific and Industrial Use


Broad‑Spectrum Antibacterial Drug Discovery Targeting Gram‑Negative Pathogens

Circulin‑B is one of very few native cyclotides with validated sub‑micromolar activity against Escherichia coli (MIC 0.41 µM) . It is appropriate as a positive control or starting scaffold in programs aimed at developing peptide antibiotics against multidrug‑resistant Gram‑negative bacteria, where commonly used cyclotides such as Kalata B1 and Circulin A are ineffective.

Anti‑HIV Lead Identification with a Favorable In‑Vitro Selectivity Window

Circulin‑B inhibits HIV‑1 replication in CEM‑SS cells with EC50 values of 40–260 nM while exhibiting cytotoxicity only at 500 nM . This 2–12‑fold selectivity window supports its use as a reference inhibitor in anti‑HIV screening cascades and as a scaffold for structure‑activity relationship studies.

Stable Peptide Scaffold Engineering for Drug Design

Computational studies demonstrate that Circulin‑B possesses superior structural stability compared to Circulin A, evidenced by an RMSF of only 0.08 Å and a favorable membrane‑interaction free energy of −4.10 kcal/mol . These properties make Circulin‑B the preferred template for grafting pharmacophoric epitopes aimed at improving pharmacokinetic resilience.

Dual‑Activity Research Models for HIV–Bacterial Co‑Infection

Because Circulin‑B simultaneously exhibits anti‑HIV activity (EC50 40–260 nM) and broad‑spectrum antibacterial activity , it can serve as a single‑agent tool compound in co‑infection models, reducing experimental variability introduced by multiple test articles.

Quote Request

Request a Quote for Circulin-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.